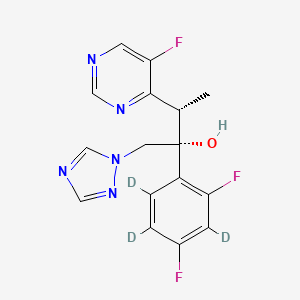
(+/-)-Voriconazole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Voriconazole-d3 is a deuterated form of voriconazole, an antifungal medication used to treat serious fungal infections. The deuterium atoms in this compound replace some of the hydrogen atoms in the original voriconazole molecule, which can help in studying the pharmacokinetics and metabolism of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Voriconazole-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms into the voriconazole structure. This can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Voriconazole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound. These products can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties.
Applications De Recherche Scientifique
(+/-)-Voriconazole-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of voriconazole.
Biology: Employed in biological studies to investigate the interaction of voriconazole with biological targets.
Medicine: Utilized in clinical research to understand the drug’s behavior in the human body and to develop improved formulations.
Industry: Applied in the pharmaceutical industry for quality control and regulatory compliance.
Mécanisme D'action
The mechanism of action of (+/-)-Voriconazole-d3 involves inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the fungal cytochrome P450 enzyme system, which is involved in the biosynthesis of ergosterol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (+/-)-Voriconazole-d3 include other antifungal agents such as fluconazole, itraconazole, and posaconazole. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into the drug’s metabolism and pharmacokinetics. This makes it a valuable tool in research and development, allowing for more precise studies compared to non-deuterated analogs.
Propriétés
Formule moléculaire |
C16H14F3N5O |
|---|---|
Poids moléculaire |
352.33 g/mol |
Nom IUPAC |
(2R,3S)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)-2-(2,3,5-trideuterio-4,6-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i2D,3D,4D |
Clé InChI |
BCEHBSKCWLPMDN-LUAIZFGSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[C@@](CN2C=NC=N2)([C@@H](C)C3=NC=NC=C3F)O)F)[2H])F)[2H] |
SMILES canonique |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



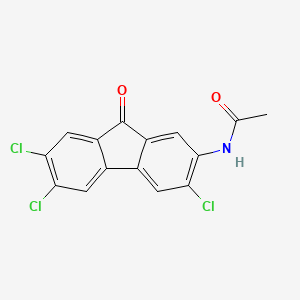
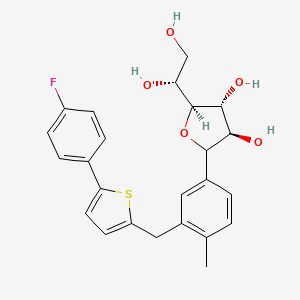
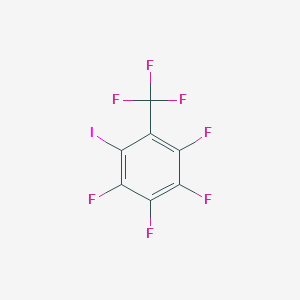
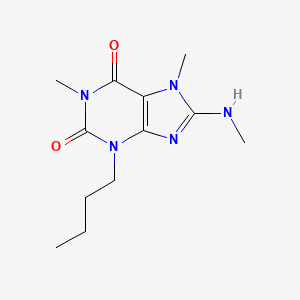
![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)
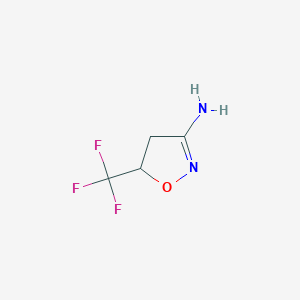
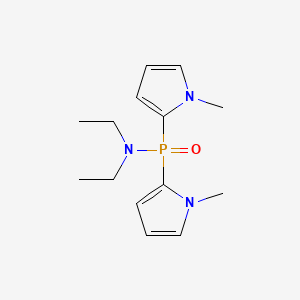
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
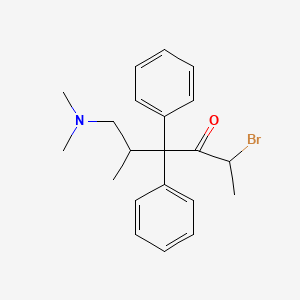
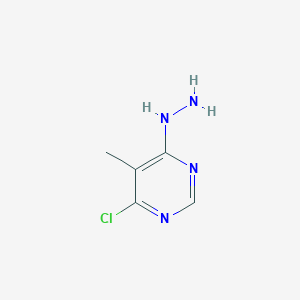
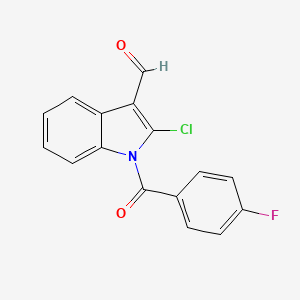
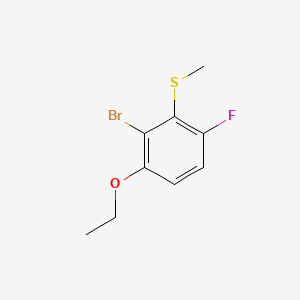
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)
